3H-1,2-Benzodiazepine
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Overview
Description
3H-1,2-Benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in clinical practice for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects . The core structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring containing two nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Benzodiazepine can be achieved through various methods. One common approach involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst and Cp2TiCl2/m-phthalic acid/ethanol as the catalytic system . Another method involves the one-pot synthesis of benzodiazepines from azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been reported, which allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2-Benzodiazepine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the thermal elimination of nitrogen, leading to the formation of diradical and carbene intermediates.
Photochemical Reactions: These reactions involve photoisomerization to form dihydroisoindoles.
Common Reagents and Conditions:
Thermolysis: Typically conducted in the gas phase or in solution, depending on the desired reaction pathway.
Photochemical Reactions: Conducted under irradiation with a high-pressure mercury lamp in the presence of sodium methoxide.
Major Products:
Thermolysis: Formation of diradical and carbene intermediates.
Photochemical Reactions: Formation of dihydroisoindoles.
Scientific Research Applications
3H-1,2-Benzodiazepine has a wide range of applications in scientific research, including:
Mechanism of Action
3H-1,2-Benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of the compound . The binding of this compound to the GABA-A receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability .
Comparison with Similar Compounds
1,4-Benzodiazepines: These compounds share a similar core structure but differ in the position and type of substituents attached to the benzene and diazepine rings.
5H-1,4-Benzodiazepines: These compounds are tautomers of 3H-1,2-Benzodiazepine and exhibit different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the types of reactions it undergoes, such as thermolysis and photochemical reactions. Its ability to form diradical and carbene intermediates during thermolysis sets it apart from other benzodiazepines .
Properties
CAS No. |
55379-61-8 |
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Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6H,7H2 |
InChI Key |
GMSQLQURORXIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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